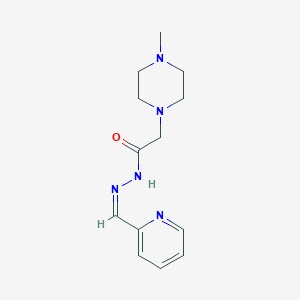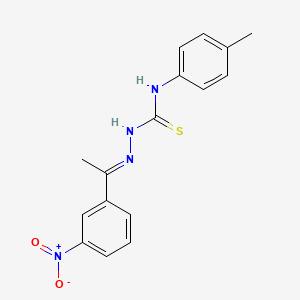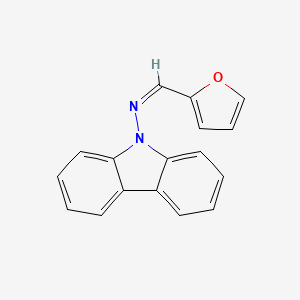
2-(1H-benzimidazol-2-yl)-1-phenylethanone hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-yl)-1-phenylethanone hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-2-yl)-1-phenylethanone hydrazone has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells. In biochemistry, it has been studied for its ability to act as a chelating agent and a radical scavenger. In material science, it has been studied for its potential application in the fabrication of organic light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2-(1H-benzimidazol-2-yl)-1-phenylethanone hydrazone is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of enzymes involved in the growth of cancer cells. It has also been suggested that it acts as a chelating agent and a radical scavenger, thereby protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-benzimidazol-2-yl)-1-phenylethanone hydrazone has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to act as a chelating agent and a radical scavenger, protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(1H-benzimidazol-2-yl)-1-phenylethanone hydrazone in laboratory experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of anticancer drugs. Another advantage is its ability to act as a chelating agent and a radical scavenger, making it useful in studies involving oxidative stress. However, one of the limitations of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to dissolve and work with.
Zukünftige Richtungen
There are several future directions for research involving 2-(1H-benzimidazol-2-yl)-1-phenylethanone hydrazone. One direction is to study its potential as an anticancer drug and develop more potent derivatives. Another direction is to investigate its ability to act as a chelating agent and a radical scavenger in vivo. Additionally, its potential application in material science can be further explored for the development of new organic electronic devices.
Synthesemethoden
2-(1H-benzimidazol-2-yl)-1-phenylethanone hydrazone can be synthesized through various methods, including refluxing 2-(1H-benzimidazol-2-yl)-1-phenylethanone with hydrazine hydrate in ethanol, and the reaction is catalyzed by acetic acid. The product is then isolated by filtration and recrystallization. Another method involves reacting 2-(1H-benzimidazol-2-yl)-1-phenylethanone with hydrazine hydrate in the presence of sulfuric acid, followed by recrystallization of the product.
Eigenschaften
IUPAC Name |
(E)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c16-19-14(11-6-2-1-3-7-11)10-15-17-12-8-4-5-9-13(12)18-15/h1-9H,10,16H2,(H,17,18)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUMMSTXHQNNSN-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)CC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/N)/CC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-N'-[1-(2,4,6-trimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B5911329.png)


![N'-[1-(3-aminophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5911353.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime]](/img/structure/B5911361.png)
![2-(2,4-dimethylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911366.png)
![2-(4-chloro-3-methylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911376.png)

![1-[(2-furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911403.png)


![N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]-2-(4-methyl-1-piperazinyl)acetohydrazide](/img/structure/B5911431.png)

![N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B5911441.png)